![molecular formula C20H22N4O2S B2817084 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide CAS No. 1428372-12-6](/img/structure/B2817084.png)
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide is a complex organic compound that features a combination of pyrazole, thiazole, and pyran rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
Compounds with similar structures, such as those containing thiazole and pyrazole moieties, have been reported to exhibit a broad range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole-containing compounds are known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems . Pyrazole derivatives have also been reported to exhibit diverse biological and pharmacological activities .
Biochemical Pathways
It’s worth noting that thiazole and pyrazole derivatives have been reported to activate or inhibit various biochemical pathways .
Pharmacokinetics
The bioavailability of similar compounds would be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of similar compounds .
生化学分析
Biochemical Properties
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, it may bind to receptor proteins, altering their conformation and affecting signal transduction pathways. These interactions highlight the compound’s potential as a modulator of biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, it can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, it may affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or other organ-specific toxicities. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins may sequester the compound, affecting its localization and availability for biochemical interactions. These factors contribute to the compound’s distribution and its potential effects on different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a nucleophilic substitution reaction.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving the appropriate precursors.
Final Coupling and Amidation: The final step involves coupling the intermediate with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid followed by amidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
- 4-Phenyl-2H-pyran-2-carboxamide
- Thiazole-4-carboxamide derivatives
Uniqueness
4-phenyl-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}oxane-4-carboxamide is unique due to its combination of three distinct heterocyclic rings (pyrazole, thiazole, and pyran), which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
4-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-18(20(8-13-26-14-9-20)16-5-2-1-3-6-16)21-11-7-17-15-27-19(23-17)24-12-4-10-22-24/h1-6,10,12,15H,7-9,11,13-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJJZKDTESQZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
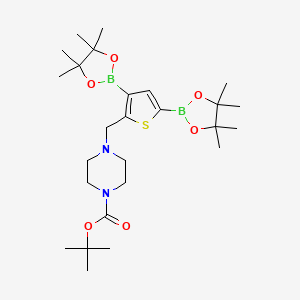
![N-(1-cyanocyclohexyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2817003.png)
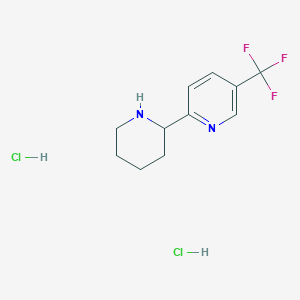
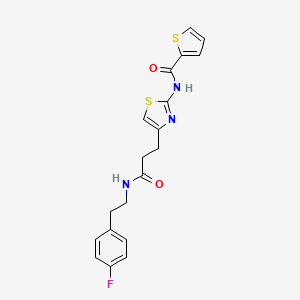
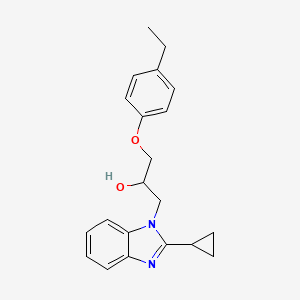
![3-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2817012.png)
![n-[(4-Tert-butylphenyl)(cyano)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2817013.png)
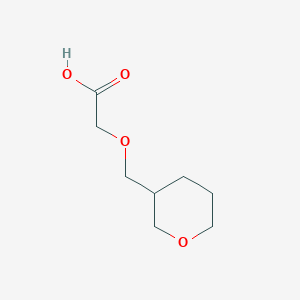
![3-[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2817015.png)
![3,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2817016.png)
![(Z)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylacrylamide](/img/structure/B2817017.png)

![4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2817021.png)
![Allyl 5-(4-butoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2817023.png)
